molecular formula C22H33FN2 B4256859 N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

Cat. No.: B4256859
M. Wt: 344.5 g/mol
InChI Key: NQTLBBDMWXJRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the piperidine ring: This step often involves the use of a Mannich reaction, where formaldehyde and a secondary amine react to form the piperidine ring.

    Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced to the piperidine ring.

    Final assembly: The final step involves the coupling of the cyclohexene and piperidine intermediates through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group, used primarily as a solvent.

    4-Methoxyphenethylamine: A compound with a phenethylamine backbone, used in the synthesis of various pharmaceuticals.

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine is unique due to its combination of a cyclohexene ring, a piperidine ring, and a fluorophenyl group. This structure imparts specific chemical and biological properties that are not found in simpler compounds like methylcyclohexane or 4-methoxyphenethylamine.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN2/c1-24(17-19-7-3-2-4-8-19)18-20-11-14-25(15-12-20)16-13-21-9-5-6-10-22(21)23/h2-3,5-6,9-10,19-20H,4,7-8,11-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTLBBDMWXJRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.